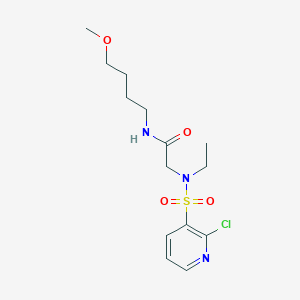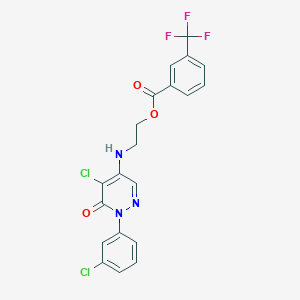
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide, also known as E64d, is a protease inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit a variety of proteases, including cysteine proteases, and has been used in numerous studies to investigate the role of these enzymes in various biological processes.
Mécanisme D'action
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide exerts its inhibitory effects on cysteine proteases by irreversibly binding to the active site of these enzymes. This compound contains a reactive epoxide group that forms a covalent bond with the active site cysteine residue of the protease, thereby preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the induction of autophagy, and the modulation of lysosomal function. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide in lab experiments is its specificity for cysteine proteases. This compound has been shown to be highly selective for these enzymes, which allows researchers to investigate the role of these proteases in various biological processes. However, one limitation of using 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide is its irreversible binding to the active site of the protease, which can make it difficult to study the effects of reversible protease inhibition.
Orientations Futures
There are numerous future directions for the study of 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide and its potential applications in scientific research. One area of interest is the development of new protease inhibitors that can selectively target specific cysteine proteases. In addition, researchers are investigating the use of 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide and other protease inhibitors in the development of new therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, studies are underway to investigate the role of cysteine proteases in various biological processes, including autophagy and lysosomal function, and the potential implications of these processes for human health and disease.
Méthodes De Synthèse
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of N-ethyl-2-chloropyridine-3-sulfonamide with 4-methoxybutylamine in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to yield the final product.
Applications De Recherche Scientifique
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide has been used in a wide range of scientific research applications, including studies of autophagy, apoptosis, and lysosomal function. This compound has been shown to inhibit the activity of lysosomal cysteine proteases, which play a critical role in the degradation of cellular components. By inhibiting these enzymes, 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide can be used to investigate the role of lysosomal function in various biological processes.
Propriétés
IUPAC Name |
2-[(2-chloropyridin-3-yl)sulfonyl-ethylamino]-N-(4-methoxybutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S/c1-3-18(11-13(19)16-8-4-5-10-22-2)23(20,21)12-7-6-9-17-14(12)15/h6-7,9H,3-5,8,10-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGJHZUNMZVEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCCCCOC)S(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)
![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)


![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2694178.png)
![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)


![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2694191.png)
